REACTION_SMILES
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[Br:6][CH2:7][C:8](=[O:9])[O:10][CH3:11].[C:22]([O:23][CH:24]([CH3:25])[CH3:26])(=[O:27])[CH3:28].[CH2:12]1[O:13][CH:14]1[c:15]1[cH:16][cH:17][cH:18][cH:19][cH:20]1.[CH3:1][Si:2]([CH3:3])([CH3:4])[Cl:5].[ClH:21].[Zn:29]>>[CH2:7]([C:8](=[O:9])[O:10][CH3:11])[CH2:12][CH:14]([OH:13])[c:15]1[cH:16][cH:17][cH:18][cH:19][cH:20]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)CBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OC(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccc(C2CO2)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Si](C)(C)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Zn]
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Name
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Type
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product
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Smiles
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COC(=O)CCC(O)c1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |